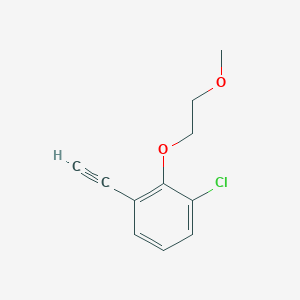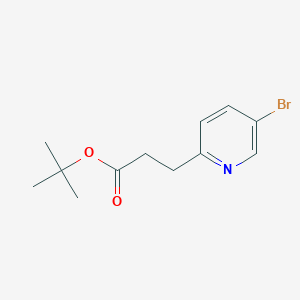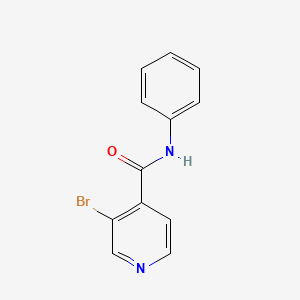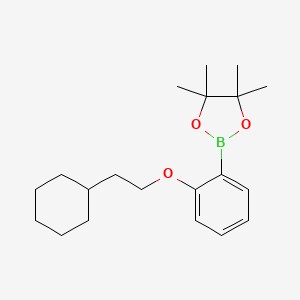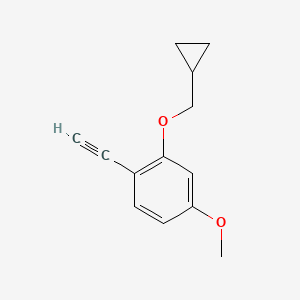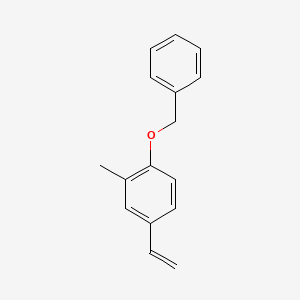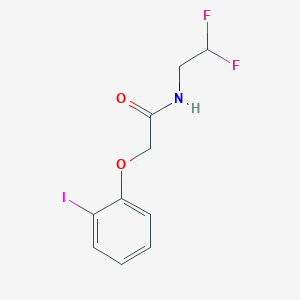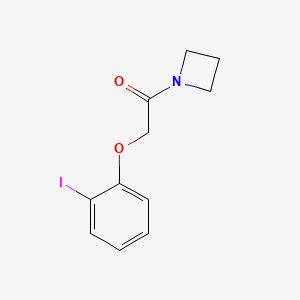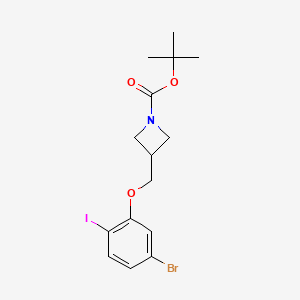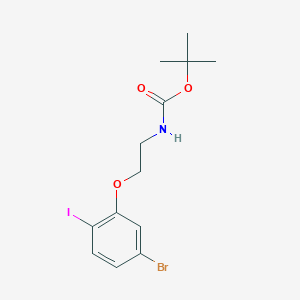
tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate: is an organic compound with the molecular formula C13H16BrINO3 It is a derivative of carbamate and contains both bromine and iodine atoms, making it a halogenated compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate typically involves the reaction of 2-(5-bromo-2-iodophenoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 2-(5-bromo-2-iodophenoxy)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product using column chromatography.
Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. Large-scale reactions would require careful control of reaction conditions and purification processes to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The phenoxy group can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of halogenated compounds and their reactivity.
Biology:
- Investigated for its potential as a biochemical probe due to its halogenated structure.
- Used in the development of radiolabeled compounds for imaging studies.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate involves its interaction with various molecular targets. The halogen atoms (bromine and iodine) can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The carbamate group can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- tert-Butyl (2-(4-bromo-2-chloro-5-iodophenoxy)ethyl)carbamate
- tert-Butyl (2-bromophenyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
Uniqueness:
- The presence of both bromine and iodine atoms in tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate makes it unique compared to other similar compounds that may contain only one type of halogen.
- The specific positioning of the halogen atoms on the phenoxy ring can influence the compound’s reactivity and binding properties, making it a valuable tool in research applications.
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromo-2-iodophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrINO3/c1-13(2,3)19-12(17)16-6-7-18-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXKXCBGLBXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
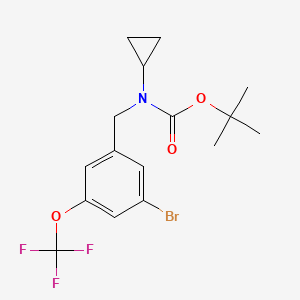
![4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171944.png)
![4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171946.png)
